1H-Imidazole, 2,2'-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride
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Overview
Description
1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a tetrachlorophenylene group and methylenethio linkages, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,5,6-tetrachlorobenzene with methylenethio derivatives, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of catalysts such as nickel or palladium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen atoms in the tetrachlorophenylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the tetrachlorophenylene group enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1H-Imidazole, 2-heptadecyl-4,5-dihydro-
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
Uniqueness
Compared to similar compounds, 1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride stands out due to its unique structural features, including the tetrachlorophenylene group and methylenethio linkages.
Properties
CAS No. |
64036-85-7 |
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Molecular Formula |
C14H16Cl6N4S2 |
Molecular Weight |
517.1 g/mol |
IUPAC Name |
2-[[2,3,5,6-tetrachloro-4-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)phenyl]methylsulfanyl]-4,5-dihydro-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C14H14Cl4N4S2.2ClH/c15-9-7(5-23-13-19-1-2-20-13)10(16)12(18)8(11(9)17)6-24-14-21-3-4-22-14;;/h1-6H2,(H,19,20)(H,21,22);2*1H |
InChI Key |
DYKLZGOVSBJEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SCC2=C(C(=C(C(=C2Cl)Cl)CSC3=NCCN3)Cl)Cl.Cl.Cl |
Origin of Product |
United States |
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